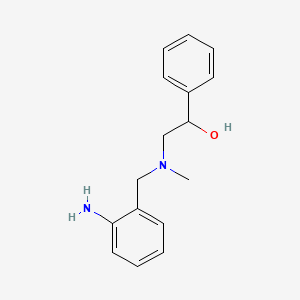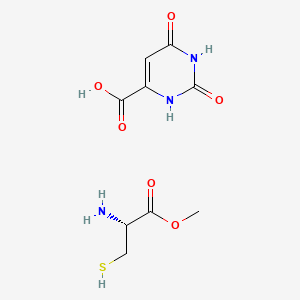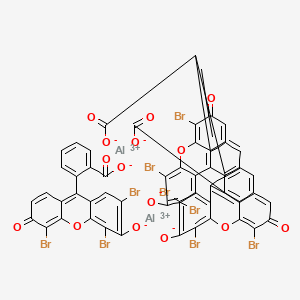
Dialuminium tris(2-(2,4,5-tribromo-6-oxido-3-oxoxanthen-9-yl)benzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dialuminium tris(2-(2,4,5-tribromo-6-oxido-3-oxoxanthen-9-yl)benzoate) is a complex organometallic compound with the molecular formula C60H21Al2Br9O15.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dialuminium tris(2-(2,4,5-tribromo-6-oxido-3-oxoxanthen-9-yl)benzoate) typically involves the reaction of 2-(2,4,5-tribromo-6-oxido-3-oxoxanthen-9-yl)benzoic acid with aluminum salts such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves condensation reactions followed by purification and crystallization steps .
Industrial Production Methods
Industrial production of this compound requires specialized equipment and conditions to handle the reagents and ensure the purity of the final product. The process is scaled up from laboratory methods, with additional steps to ensure consistency and quality control .
Chemical Reactions Analysis
Types of Reactions
Dialuminium tris(2-(2,4,5-tribromo-6-oxido-3-oxoxanthen-9-yl)benzoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the aluminum centers.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
Dialuminium tris(2-(2,4,5-tribromo-6-oxido-3-oxoxanthen-9-yl)benzoate) has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) for high-brightness and high-contrast displays.
Fluorescent Probes: Employed in biological research as fluorescent probes for imaging and detection.
Photovoltaic Devices: Utilized in the development of photovoltaic devices for solar energy conversion.
Dye Materials: Applied in the production of dyes for various industrial applications.
Mechanism of Action
The mechanism of action of dialuminium tris(2-(2,4,5-tribromo-6-oxido-3-oxoxanthen-9-yl)benzoate) involves its interaction with molecular targets through coordination chemistry. The aluminum centers can form coordination bonds with various ligands, influencing the electronic properties of the compound. This interaction can affect the compound’s behavior in electronic devices and its fluorescence properties .
Comparison with Similar Compounds
Similar Compounds
Dialuminium tris(2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)benzoate): Similar in structure but with an additional bromine atom, affecting its chemical properties.
Dialuminium tris(2-(2,4,5-tribromo-6-oxido-3-oxoxanthen-9-yl)-3,4,5,6-tetrachlorobenzoate): Contains chlorine atoms, leading to different reactivity and applications.
Uniqueness
Dialuminium tris(2-(2,4,5-tribromo-6-oxido-3-oxoxanthen-9-yl)benzoate) is unique due to its specific bromination pattern and the resulting electronic properties. This makes it particularly suitable for applications in organic electronics and fluorescent probes .
Properties
CAS No. |
97889-89-9 |
|---|---|
Molecular Formula |
C60H21Al2Br9O15 |
Molecular Weight |
1754.9 g/mol |
IUPAC Name |
dialuminum;2-(2,4,5-tribromo-3-oxido-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/3C20H9Br3O5.2Al/c3*21-12-7-11-14(8-3-1-2-4-9(8)20(26)27)10-5-6-13(24)15(22)18(10)28-19(11)16(23)17(12)25;;/h3*1-7,25H,(H,26,27);;/q;;;2*+3/p-6 |
InChI Key |
KFGXCTBDOJZIHS-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)C(=O)[O-].C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)C(=O)[O-].C1=CC=C(C(=C1)C2=C3C=CC(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)C(=O)[O-].[Al+3].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


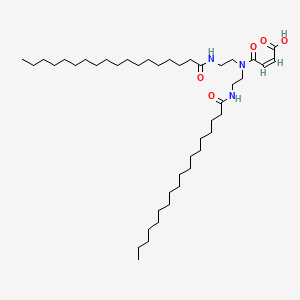
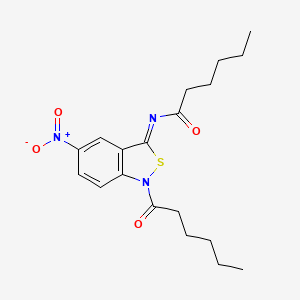

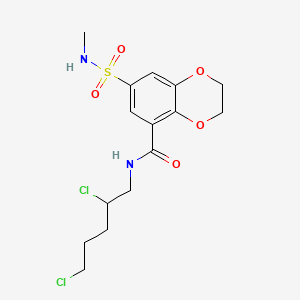

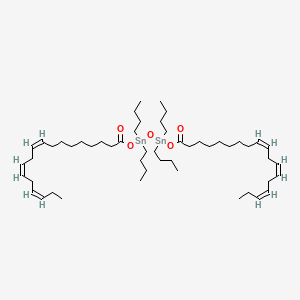
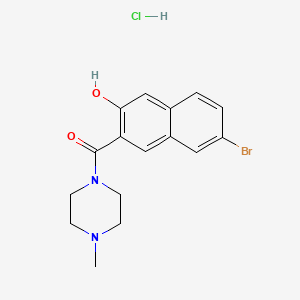
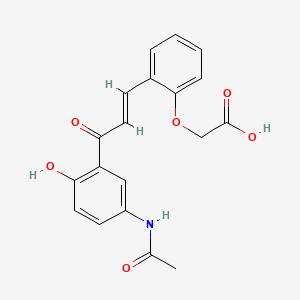
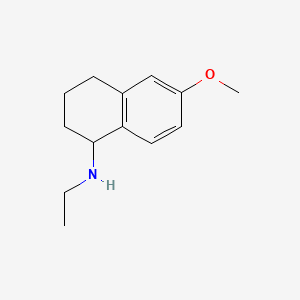
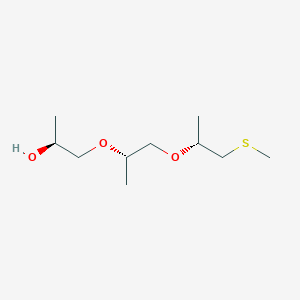
![2-[1-(4-Methoxyphenyl)-5-pyrrol-1-ylpyrazol-4-yl]acetic acid;morpholine](/img/structure/B12695114.png)

